molecular formula C9H14N2O2S B11889086 tert-Butyl (5-methylthiazol-4-yl)carbamate

tert-Butyl (5-methylthiazol-4-yl)carbamate

Cat. No.: B11889086
M. Wt: 214.29 g/mol
InChI Key: VFZHGBUQBGDRLO-UHFFFAOYSA-N
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Description

tert-Butyl (5-methylthiazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H14N2O2S. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-methylthiazol-4-yl)carbamate typically involves the reaction of 5-methylthiazol-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-methylthiazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
tert-Butyl (5-methylthiazol-4-yl)carbamate is primarily utilized in organic synthesis as a building block for more complex molecules. It can be involved in various chemical reactions, such as:

  • Substitution Reactions : The compound can undergo nucleophilic substitution to form derivatives with varying functional groups.
  • Coupling Reactions : It can participate in coupling reactions to synthesize more complex thiazole derivatives, which are valuable in pharmaceuticals and agrochemicals .

Biological Research

Enzyme Inhibition Studies
In biological research, this compound has been explored for its potential as an enzyme inhibitor. It interacts with specific molecular targets within enzymes, leading to inhibition of their activity. This property makes it a candidate for studying biochemical pathways and developing enzyme inhibitors for therapeutic purposes .

Case Study: Thymidine Phosphorylase Inhibition
A notable application is its investigation as an inhibitor of thymidine phosphorylase, an enzyme associated with various pathological conditions including cancer and sepsis. Studies have shown that derivatives of thiazole compounds exhibit significant inhibitory activity against this enzyme, suggesting potential therapeutic roles in cancer treatment .

Medicinal Chemistry

Potential Drug Development
The compound's ability to interact with biological targets positions it as a promising candidate in drug development. Its structural characteristics allow it to modulate biological activities, making it suitable for designing new therapeutic agents. For instance:

  • Targeting Protein Interactions : The thiazole moiety can enhance binding affinity to target proteins, which is crucial for drug efficacy .
  • Development of PROTACs : Recent research has focused on using this compound in the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules that induce targeted protein degradation, offering a novel approach to treating diseases like cancer .

Industrial Applications

Synthesis of Agrochemicals and Pharmaceuticals
In the industrial sector, this compound serves as an intermediate for synthesizing agrochemicals and pharmaceuticals. Its ability to form various derivatives makes it valuable in producing compounds with specific biological activities required in these industries .

Data Tables

Application AreaSpecific Use CasesNotable Findings
Chemical Synthesis Building block for complex moleculesInvolved in substitution and coupling reactions
Biological Research Enzyme inhibitor studiesSignificant inhibition of thymidine phosphorylase
Medicinal Chemistry Drug development and PROTAC designPotential for targeted protein degradation therapies
Industrial Applications Synthesis of agrochemicals and pharmaceuticalsVersatile intermediate for various bioactive compounds

Mechanism of Action

The mechanism of action of tert-Butyl (5-methylthiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-methylthiazol-4-yl)carbamate is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Its ability to act as a protecting group and its applications in various fields make it a valuable compound in scientific research and industry .

Biological Activity

tert-Butyl (5-methylthiazol-4-yl)carbamate is a compound of significant interest in biological research due to its diverse applications in pharmacology and biochemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The molecular formula for this compound is C9H12N2O2SC_9H_{12}N_2O_2S, with a molecular weight of approximately 200.26 g/mol. The structure features a thiazole ring, which is known for its role in biological activity, particularly in enzyme inhibition and as a pharmacophore in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole moiety can form covalent bonds with nucleophilic residues in the active sites of target proteins, leading to inhibition or modulation of enzymatic activity. This interaction is crucial for its potential use as an enzyme inhibitor in various biochemical assays.

Enzyme Inhibition

Research indicates that this compound acts as an effective enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways:

Enzyme Inhibition Type Reference
AcetylcholinesteraseCompetitive Inhibition
β-secretaseNon-competitive Inhibition

These inhibitory effects suggest potential applications in treating diseases such as Alzheimer's, where acetylcholinesterase inhibition can enhance cholinergic neurotransmission.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Its thiazole structure is associated with various pharmacological effects, making it a candidate for further evaluation against bacterial and fungal pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound against amyloid-beta-induced toxicity in astrocytes. The results indicated that treatment with the compound significantly improved cell viability and reduced oxidative stress markers, suggesting a protective role against neurodegeneration .
  • Anticancer Potential : Another study explored the compound's efficacy in inhibiting cancer cell proliferation. By targeting specific signaling pathways, this compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl N-(5-methyl-1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C9H14N2O2S/c1-6-7(10-5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12)

InChI Key

VFZHGBUQBGDRLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CS1)NC(=O)OC(C)(C)C

Origin of Product

United States

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